![molecular formula C11H16BrNO B2576480 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide CAS No. 2408969-63-9](/img/structure/B2576480.png)
4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide
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Overview
Description
4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide is a synthetic compound . The CAS Number is 38175-43-8 and the Molecular Weight is 244.13 .
Synthesis Analysis
The synthesis of pyrrolidine compounds is often achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the Petasis reaction has been used in the synthesis of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of the molecule can be influenced by steric factors, and the different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The pyrrolidine ring is often used in the design of new molecules for drug discovery . The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis
The molecular weight of 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide is 244.13 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
- Pyrrolones and pyrrolidinones exhibit antimicrobial properties, making them potential candidates for combating bacterial, fungal, and viral infections .
Antimicrobial Activity
Anticancer Activity
Anti-inflammatory Activity
Antidepressant Activity
Anti-HCV (Hepatitis C Virus) Activity
Industrial Applications
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new biologically active compounds . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide and similar compounds may have potential in future drug discovery efforts.
properties
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)phenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)7-10-5-6-12-8-10;/h1-4,10,12-13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHGFRCEODTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide |
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